(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone]
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Overview
Description
(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone] is an organic compound with the molecular formula C20H12F2O2. It is a derivative of benzophenone, where the phenyl groups are substituted with fluorine atoms. This compound is known for its applications in various fields, including materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone] typically involves the reaction of fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone] has several scientific research applications:
Materials Science: Used in the synthesis of high-performance polymers and materials with unique optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone] involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The ketone groups can form hydrogen bonds and interact with nucleophiles, facilitating various transformations .
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorophenyl)methanone: A similar compound with two fluorine atoms on the phenyl rings.
1,4-Bis(4-pyridyl)-2-fluorobenzene: Another fluorinated benzene derivative with pyridyl groups
Uniqueness
(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone] is unique due to its specific substitution pattern and the presence of multiple fluorine atoms. This gives it distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
928790-51-6 |
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Molecular Formula |
C20H11F3O2 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
[3-fluoro-4-(2-fluorobenzoyl)phenyl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C20H11F3O2/c21-16-7-3-1-5-13(16)19(24)12-9-10-15(18(23)11-12)20(25)14-6-2-4-8-17(14)22/h1-11H |
InChI Key |
BYCCVPLPOTZARV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3F)F)F |
Origin of Product |
United States |
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